molecular formula C14H18N4O4S B2534523 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034424-37-6

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2534523
CAS No.: 2034424-37-6
M. Wt: 338.38
InChI Key: LFWGJLFADGKCAJ-UHFFFAOYSA-N
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Description

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxy groups and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with 3,4-dimethylbenzenesulfonamide in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can act as a coupling agent in peptide synthesis, facilitating the formation of amide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is used as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds, making it valuable in the synthesis of complex peptides and proteins.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.

Medicine

In medicine, the compound’s ability to form stable amide bonds makes it useful in drug development. It can be used to synthesize peptide-based drugs with improved stability and bioavailability.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • N,N-Diisopropylethylamine

Uniqueness

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of a triazine ring and a benzenesulfonamide moiety. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9-5-6-11(7-10(9)2)23(19,20)15-8-12-16-13(21-3)18-14(17-12)22-4/h5-7,15H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGJLFADGKCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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